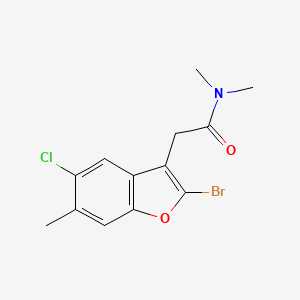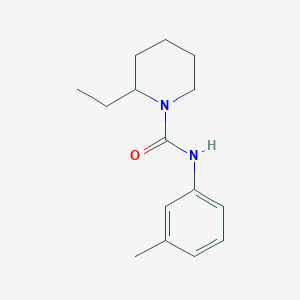
2-(2-bromo-5-chloro-6-methyl-1-benzofuran-3-yl)-N,N-dimethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-bromo-5-chloro-6-methyl-1-benzofuran-3-yl)-N,N-dimethylacetamide is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-(2-bromo-5-chloro-6-methyl-1-benzofuran-3-yl)-N,N-dimethylacetamide is not fully understood, but it is thought to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. This compound has been shown to inhibit the activity of various enzymes involved in cell growth and division, including DNA topoisomerase II and cyclin-dependent kinases.
Biochemical and Physiological Effects
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, leading to a decrease in cell viability. This compound has also been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines in vitro. However, the effects of this compound on normal cells and tissues are not well understood, and further research is needed to determine its potential toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-bromo-5-chloro-6-methyl-1-benzofuran-3-yl)-N,N-dimethylacetamide in lab experiments is its potential as a selective anticancer agent. This compound has been shown to have a higher cytotoxicity towards cancer cells compared to normal cells, making it a promising candidate for cancer therapy. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on 2-(2-bromo-5-chloro-6-methyl-1-benzofuran-3-yl)-N,N-dimethylacetamide. One potential direction is the development of new synthesis methods to improve the yield and purity of this compound. Another direction is the investigation of its potential applications in other fields, such as materials science and environmental science. Additionally, further research is needed to determine the potential toxicity of this compound and its effects on normal cells and tissues.
Métodos De Síntesis
The synthesis of 2-(2-bromo-5-chloro-6-methyl-1-benzofuran-3-yl)-N,N-dimethylacetamide involves the reaction of 2-(2-bromo-5-chloro-6-methyl-1-benzofuran-3-yl)acetic acid with N,N-dimethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is a white solid with a melting point of approximately 120-122°C.
Aplicaciones Científicas De Investigación
2-(2-bromo-5-chloro-6-methyl-1-benzofuran-3-yl)-N,N-dimethylacetamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been investigated as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In materials science, it has been studied as a precursor for the synthesis of organic semiconductors and liquid crystals. In environmental science, it has been investigated as a potential pollutant in water sources.
Propiedades
IUPAC Name |
2-(2-bromo-5-chloro-6-methyl-1-benzofuran-3-yl)-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrClNO2/c1-7-4-11-8(5-10(7)15)9(13(14)18-11)6-12(17)16(2)3/h4-5H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTMXEJAJJFICF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=C(O2)Br)CC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-chloro-6-methoxyphenol](/img/structure/B5318354.png)
![5-[(2-methyl-1H-benzimidazol-4-yl)carbonyl]-3-phenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5318367.png)
![(3S*,4S*)-4-[4-(2-pyridinyl)-1-piperazinyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-pyrrolidinol](/img/structure/B5318386.png)
![4-{[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5318387.png)

![N-[(cyanoamino)(imino)methyl]-4-methylbenzenesulfonamide](/img/structure/B5318399.png)
![ethyl 1-[4-(4-cyanophenoxy)butyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5318403.png)

![2-{2-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]phenoxy}-N-phenylacetamide](/img/structure/B5318409.png)
methylene]amino}sulfonyl)benzoate](/img/structure/B5318416.png)
![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-(3-pyrrolidinyl)benzamide dihydrochloride](/img/structure/B5318424.png)
![5-(3-bromophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5318444.png)
![5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[2-(2-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5318448.png)
![3-{[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B5318468.png)